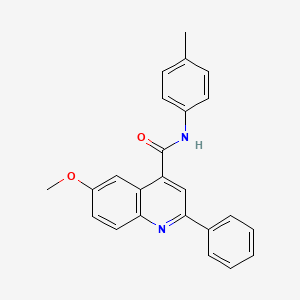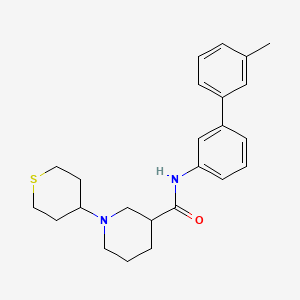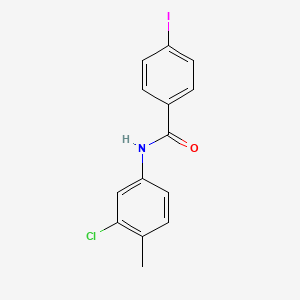
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the quinoline core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent and its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methoxyquinolin-8-amine: Known for its antimalarial activity.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties
Uniqueness
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-16-8-10-18(11-9-16)25-24(27)21-15-23(17-6-4-3-5-7-17)26-22-13-12-19(28-2)14-20(21)22/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOILFXXKHSVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-2,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one](/img/structure/B6016354.png)
![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)
![2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6016397.png)
![1-[Benzyl(methyl)amino]-3-[4-[[2-(1-methylpiperidin-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6016410.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B6016412.png)
![1-(2-chlorobenzyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6016419.png)
![N-[2-(4-morpholinyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016424.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016443.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)

![N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6016455.png)

![2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide](/img/structure/B6016467.png)
![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)
